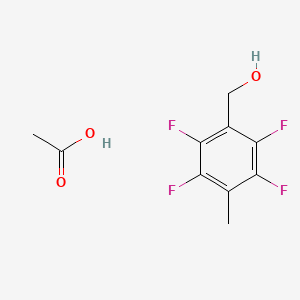
Acetic acid;(2,3,5,6-tetrafluoro-4-methylphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;(2,3,5,6-tetrafluoro-4-methylphenyl)methanol is a chemical compound with the molecular formula C8H6F4O. It is also known by its IUPAC name, (2,3,5,6-tetrafluoro-4-methylphenyl)methanol. This compound is characterized by the presence of a tetrafluoromethylphenyl group attached to a methanol moiety. It is a fluorinated organic compound, which makes it of interest in various fields of research and industry due to its unique chemical properties.
Preparation Methods
The synthesis of acetic acid;(2,3,5,6-tetrafluoro-4-methylphenyl)methanol can be achieved through several synthetic routes. One common method involves the reaction of 2,3,5,6-tetrafluoro-4-methylbenzaldehyde with a reducing agent such as sodium borohydride in the presence of a suitable solvent like methanol. The reaction conditions typically involve stirring the mixture at room temperature for several hours until the reduction is complete. The product is then purified through recrystallization or column chromatography.
Industrial production methods for this compound may involve more scalable processes, such as catalytic hydrogenation of the corresponding benzaldehyde derivative under high pressure and temperature conditions. This method allows for the efficient production of large quantities of the compound.
Chemical Reactions Analysis
Acetic acid;(2,3,5,6-tetrafluoro-4-methylphenyl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound back to its aldehyde precursor using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms on the aromatic ring can undergo nucleophilic substitution reactions with reagents such as sodium methoxide, leading to the formation of methoxy-substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetic acid, as well as catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions include various substituted phenylmethanol derivatives and their corresponding acids or aldehydes.
Scientific Research Applications
Acetic acid;(2,3,5,6-tetrafluoro-4-methylphenyl)methanol has several scientific research applications across different fields:
Chemistry: It is used as an intermediate in the synthesis of more complex fluorinated organic compounds. Its unique structure makes it valuable in the development of new materials and pharmaceuticals.
Biology: The compound’s fluorinated nature allows it to be used in the study of enzyme interactions and protein-ligand binding, as fluorine atoms can act as probes in NMR spectroscopy.
Medicine: Research into the compound’s potential as a pharmaceutical agent is ongoing, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings that require high thermal and chemical stability.
Mechanism of Action
The mechanism of action of acetic acid;(2,3,5,6-tetrafluoro-4-methylphenyl)methanol involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms in the compound can form strong hydrogen bonds and dipole-dipole interactions with amino acid residues in proteins, affecting their activity and function. This makes the compound a valuable tool in the study of enzyme mechanisms and drug-receptor interactions.
Comparison with Similar Compounds
Acetic acid;(2,3,5,6-tetrafluoro-4-methylphenyl)methanol can be compared with other similar compounds, such as:
2,3,5,6-Tetrafluoro-4-methylbenzaldehyde: The aldehyde precursor to the compound, which shares the same aromatic ring structure but lacks the methanol moiety.
2,3,5,6-Tetrafluoro-4-methylbenzoic acid: The carboxylic acid derivative, which is formed through the oxidation of the methanol group.
2,3,5,6-Tetrafluoro-4-methylphenol: A phenol derivative where the methanol group is replaced by a hydroxyl group.
The uniqueness of this compound lies in its combination of a fluorinated aromatic ring with a methanol group, which imparts distinct chemical and physical properties that are valuable in various applications.
Properties
CAS No. |
91162-07-1 |
|---|---|
Molecular Formula |
C10H10F4O3 |
Molecular Weight |
254.18 g/mol |
IUPAC Name |
acetic acid;(2,3,5,6-tetrafluoro-4-methylphenyl)methanol |
InChI |
InChI=1S/C8H6F4O.C2H4O2/c1-3-5(9)7(11)4(2-13)8(12)6(3)10;1-2(3)4/h13H,2H2,1H3;1H3,(H,3,4) |
InChI Key |
DUYMVLAVXVSLBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1F)F)CO)F)F.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















